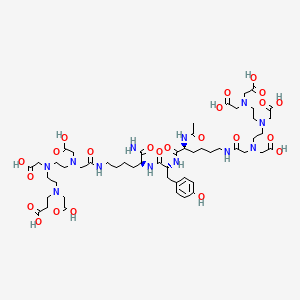
di-DTPA-LTL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-DTPA-LTL is a bivalent hapten based on a tyrosine-containing polypeptide design. It is known for its good hydrophilicity and biological distribution. The compound is labeled with indium-111 and iodine-131, making it useful in tumor radioimmunoimaging, particularly for primary colorectal cancer patients with carcinoembryonic antigen (CEA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-DTPA-LTL involves the conjugation of diethylenetriaminepentaacetic acid (DTPA) to a tyrosine-containing polypeptide. The process typically includes the following steps:
Activation of DTPA: DTPA is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation: The activated DTPA is then conjugated to the tyrosine-containing polypeptide under mild conditions to form the this compound compound.
Labeling: The compound is labeled with indium-111 and iodine-131 for its application in radioimmunoimaging
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DTPA and the polypeptide are synthesized and purified.
Automated Conjugation: Automated systems are used to ensure consistent conjugation and labeling with indium-111 and iodine-131.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Di-DTPA-LTL undergoes several types of chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions such as indium and iodine.
Substitution: The polypeptide backbone can undergo substitution reactions, particularly at the tyrosine residues.
Common Reagents and Conditions
Chelation: Indium chloride and sodium iodide are commonly used reagents for labeling the compound with indium-111 and iodine-131, respectively.
Substitution: Mild acidic or basic conditions are used to facilitate substitution reactions on the polypeptide backbone.
Major Products
The major products formed from these reactions include the indium-111 and iodine-131 labeled this compound, which is used for radioimmunoimaging .
Wissenschaftliche Forschungsanwendungen
Di-DTPA-LTL has several scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in tumor radioimmunoimaging for primary colorectal cancer patients with carcinoembryonic antigen (CEA).
Industry: Applied in the development of diagnostic imaging agents and radiopharmaceuticals
Wirkmechanismus
Di-DTPA-LTL exerts its effects through the following mechanisms:
Chelation: The compound forms stable complexes with metal ions, which are then used for imaging purposes.
Targeting: The labeled compound targets carcinoembryonic antigen (CEA) in primary colorectal cancer cells, allowing for precise imaging of tumors.
Pathways: The compound interacts with specific molecular pathways involved in tumor growth and metastasis, aiding in the detection and monitoring of cancer
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in various applications, including radiopharmaceuticals and MRI contrast agents.
Tyrosine-containing polypeptides: Used in various biological and medical applications for their ability to interact with specific proteins and enzymes.
Uniqueness
Di-DTPA-LTL is unique due to its dual labeling with indium-111 and iodine-131, which enhances its efficacy in tumor radioimmunoimaging. Its design as a bivalent hapten based on a tyrosine-containing polypeptide also contributes to its specificity and effectiveness in targeting carcinoembryonic antigen (CEA) in colorectal cancer patients .
Eigenschaften
Molekularformel |
C52H82N12O23 |
|---|---|
Molekulargewicht |
1243.3 g/mol |
IUPAC-Name |
3-[2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1 |
InChI-Schlüssel |
ACOHBBKFLNUKIO-VDYROPKHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)


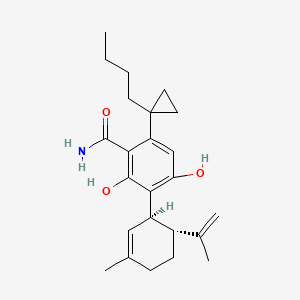
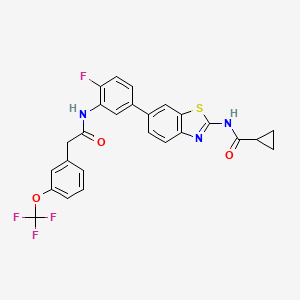
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)



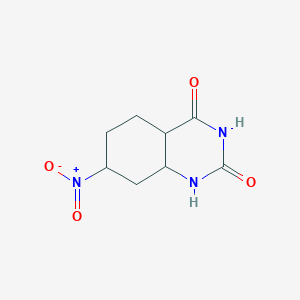
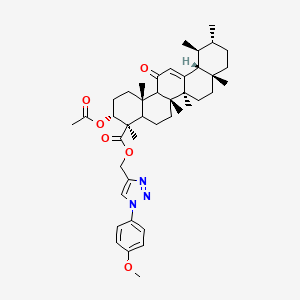
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
